N-(4-(2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethoxy)phenyl)furan-2-carboxamide
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Overview
Description
SA-15-P is a chemical compound known for its role as an inhibitor of the interaction between lymphocyte activation gene 3 (LAG-3) and both major histocompatibility complex class II (MHCII) and fibrinogen-like protein 1 (FGL1).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SA-15-P involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the pyrrole ring: This involves the reaction of 2,5-dimethyl-1-(phenylmethyl)-1H-pyrrole with appropriate reagents to form the pyrrole ring structure.
Attachment of the furan ring: The furan ring is introduced through a reaction with 2-furancarboxamide.
Final assembly: The final compound is assembled by linking the pyrrole and furan rings through an oxoethoxy bridge
Industrial Production Methods
Industrial production of SA-15-P typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Large quantities of intermediate compounds are synthesized in batch reactors.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.
Quality control: The final product undergoes rigorous quality control tests to ensure consistency and compliance with industry standards
Chemical Reactions Analysis
Types of Reactions
SA-15-P undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings, to introduce different substituents
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution reagents: Halogens, alkylating agents, and nitrating agents are commonly used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
SA-15-P has a wide range of scientific research applications, including:
Immunology: It is used to study the modulation of immune responses by inhibiting the interaction between LAG-3 and its ligands
Cancer research: The compound is investigated for its potential to enhance anti-tumor immune responses in cancer therapy
Drug development: SA-15-P serves as a lead compound for the development of new immunotherapeutic agents
Biological studies: It is used in various biological assays to understand the role of LAG-3 in immune regulation
Mechanism of Action
SA-15-P exerts its effects by inhibiting the interaction between lymphocyte activation gene 3 and its ligands, major histocompatibility complex class II and fibrinogen-like protein 1. This inhibition leads to the modulation of immune responses, particularly by enhancing T cell receptor pathway activation. The molecular targets involved include the LAG-3 protein and its binding partners .
Comparison with Similar Compounds
Similar Compounds
Compound X: Another inhibitor of LAG-3 interactions, but with different binding affinities and selectivity profiles.
Compound Y: A small molecule that targets a different immune checkpoint pathway but has similar immunomodulatory effects.
Compound Z: An antibody-based inhibitor of LAG-3, offering a different mechanism of action compared to small molecule inhibitors
Uniqueness of SA-15-P
SA-15-P is unique due to its dual inhibition of both major histocompatibility complex class II and fibrinogen-like protein 1 interactions with lymphocyte activation gene 3. This dual inhibition provides a broader scope of immune modulation compared to compounds that target only one of these interactions .
Properties
Molecular Formula |
C26H24N2O4 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[4-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethoxy]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C26H24N2O4/c1-18-15-23(19(2)28(18)16-20-7-4-3-5-8-20)24(29)17-32-22-12-10-21(11-13-22)27-26(30)25-9-6-14-31-25/h3-15H,16-17H2,1-2H3,(H,27,30) |
InChI Key |
IYGLJCOGIQDUAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)COC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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